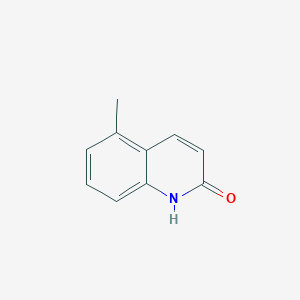

5-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDAYWNKUYQDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylquinolin 2 1h One and Its Analogues

Classical and Contemporary Approaches to Quinolin-2(1H)-one Synthesis

The construction of the quinolin-2(1H)-one ring system can be achieved through several well-established synthetic pathways. These methods often involve the condensation and subsequent cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Gould-Jacobs Reaction and its Applications

The Gould-Jacobs reaction is a versatile method for preparing quinoline (B57606) derivatives, primarily yielding 4-hydroxyquinolines. wikipedia.orgwikiwand.com The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermally induced cyclization. wikiwand.com

The mechanism initiates with a nucleophilic attack from the aniline's nitrogen atom onto the malonic ester derivative, leading to the formation of a condensation product after the elimination of ethanol. wikipedia.orgwikiwand.com A subsequent 6-electron cyclization process, driven by heat, forms the quinoline ring. wikipedia.org Although this reaction predominantly produces 4-hydroxyquinoline (B1666331) derivatives, its principles of aniline condensation and cyclization are fundamental in quinoline chemistry. wikipedia.orgyoutube.com

Conrad-Limpach-Knorr Reaction and Modern Adaptations

The Conrad-Limpach-Knorr synthesis is a powerful method that utilizes the reaction of anilines with β-ketoesters to produce hydroxyquinolines. quimicaorganica.orgwikipedia.orgjptcp.com A key feature of this synthesis is its temperature-dependent regioselectivity, which allows for the targeted formation of either quinolin-2(1H)-one or quinolin-4(1H)-one isomers. quimicaorganica.org

Conrad-Limpach Synthesis: At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (quinolin-4(1H)-ones). quimicaorganica.org

Knorr Quinoline Synthesis: At higher temperatures (typically above 100°C), the reaction proceeds via a different pathway to yield 2-hydroxyquinolines (quinolin-2(1H)-ones). wikipedia.orgiipseries.org This variant involves the formation of a β-ketoanilide intermediate, which then undergoes cyclization under strong acid conditions, such as with sulfuric acid, to furnish the 2-quinolone product. synarchive.comdrugfuture.comwikipedia.org This makes the Knorr synthesis particularly relevant for preparing compounds like 5-methylquinolin-2(1H)-one.

Doebner Reaction and Doebner-Miller Synthesis

The Doebner and Doebner-Miller reactions are classical methods for quinoline synthesis that start with anilines.

Doebner Reaction: This reaction involves a three-component coupling of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. jptcp.comiipseries.org

Doebner-Miller Synthesis: This method is considered a modification of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of acid. iipseries.orgslideshare.net The reaction mechanism is thought to involve a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. youtube.comresearchgate.net This approach typically leads to 2- and/or 4-substituted quinolines. researchgate.net

Snieckus' and Biere and Seelen's Synthesis Methodologies

More contemporary approaches have been developed to offer alternative routes to the quinolone core.

Biere and Seelen's Synthesis: This method, developed in 1976, provides a route to quinolin-4-ones. nih.govmun.ca The synthesis starts with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate. The resulting enamino ester intermediate is then cyclized in the presence of a strong base to form the quinolone diester. nih.govmun.ca

Snieckus' Synthesis: This approach is noted for producing less common 3-substituted quinolin-4-ones, starting from an anthranilic acid amide. nih.gov

Syntheses from Indole-2,3-dione Ring Systems

Indole-2,3-diones, commonly known as isatins, serve as versatile precursors for quinoline derivatives through ring-opening and recyclization reactions. The most prominent of these is the Pfitzinger reaction . wikipedia.org In this reaction, isatin (B1672199) is treated with a base, which hydrolyzes the amide bond to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield a substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net The Pfitzinger reaction provides a facile, often one-pot, route to quinoline-4-carboxylic acid derivatives. ijsr.net

Table 1: Summary of Classical Quinolin-2(1H)-one and Analogue Synthesis Methods

| Reaction Name | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.org |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester (Lower Temp.) | 4-Hydroxyquinoline | wikipedia.org |

| Knorr Quinoline Synthesis | Aniline, β-Ketoester (Higher Temp.) | 2-Hydroxyquinoline (B72897) (Quinolin-2(1H)-one) | iipseries.orgsynarchive.com |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | iipseries.org |

| Doebner-Miller Synthesis | Aniline, α,β-Unsaturated carbonyl | Substituted Quinoline | slideshare.net |

| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acid | wikipedia.org |

Targeted Synthesis of this compound and its Precursors

The synthesis of the specific target molecule, this compound, can be strategically achieved by applying the classical methods described above with appropriately substituted starting materials. The Knorr quinoline synthesis is a particularly direct and effective route.

The logical precursor for introducing the methyl group at the 5-position of the quinolinone ring is m-toluidine (B57737) (3-methylaniline). The reaction of m-toluidine with a β-ketoester, such as ethyl acetoacetate (B1235776), under the thermodynamic control conditions of the Knorr synthesis (high temperature and strong acid), leads to the desired product.

The process involves two main stages:

Formation of the β-ketoanilide: m-Toluidine reacts with ethyl acetoacetate at elevated temperatures, where the amine attacks the ester carbonyl group to form N-(3-methylphenyl)-3-oxobutanamide.

Acid-catalyzed cyclization: The resulting anilide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic aromatic substitution, where the enol or enolium ion of the side chain attacks the ortho position of the aniline ring (para to the methyl group), followed by dehydration to yield 5-methyl-4-methylquinolin-2(1H)-one. Subsequent modification or choice of a different β-ketoester can yield the title compound.

Table 2: Representative Synthesis of a this compound Analogue

| Starting Material | Reagent | Conditions | Product | Methodology |

|---|---|---|---|---|

| m-Toluidine | Ethyl acetoacetate | 1. Heat (e.g., >140°C) 2. Concentrated H₂SO₄ | 5-Methyl-4-methylquinolin-2(1H)-one | Knorr Quinoline Synthesis |

Regioselective Annulation and Cyclization Processes

The construction of the this compound core often relies on regioselective annulation and cyclization reactions, where the position of the methyl group on the carbocyclic ring is determined by the choice of starting materials.

A classical and enduring method for the synthesis of quinolines is the Doebner-von Miller reaction . wikipedia.orgsynarchive.com This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the synthesis of 5-methylquinoline (B1294701) derivatives, 3-methylaniline (m-toluidine) serves as a key precursor. The reaction mechanism is complex and has been a subject of debate, with proposals including a fragmentation-recombination mechanism. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

A practical and scalable two-step sequence for the synthesis of halo-substituted quinolin-2(1H)-ones provides a regioselective route that can be adapted for the synthesis of this compound. acs.org This method involves the acylation of an appropriately substituted aniline with methyl 3,3-dimethoxypropionate, followed by cyclization in the presence of a strong acid like sulfuric acid. acs.org By starting with 3-methylaniline, this approach can afford this compound. However, the success of this cyclization is sensitive to the electronic nature of the substituents on the aniline ring, with strongly electron-withdrawing or -donating groups potentially impeding the reaction. acs.org

The table below summarizes a selection of annulation and cyclization methods for the synthesis of quinolin-2(1H)-one derivatives.

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product | Ref. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Quinolines | wikipedia.orgsynarchive.com |

| Acylation-Cyclization | Halo-aniline, Methyl 3,3-dimethoxypropionate | Base, then H₂SO₄ | Halo-quinolin-2(1H)-one | acs.org |

Introduction of the 1-Methyl Group via N-Alkylation

The introduction of a methyl group at the 1-position (N1) of the this compound core is typically achieved through N-alkylation. This reaction involves the treatment of the parent quinolin-2(1H)-one with a methylating agent in the presence of a base. However, a common challenge in the alkylation of quinolin-2(1H)-ones is the competing O-alkylation, leading to the formation of 2-methoxyquinoline (B1583196) derivatives. researchgate.net

The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the quinolinone ring. researchgate.net For instance, alkylation of various substituted quinolin-2(1H)-ones with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF generally yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being the major isomer. researchgate.net

Interestingly, the position of substituents on the quinolin-2(1H)-one core can significantly direct the outcome of the alkylation. While C6 and C7 substituted quinolin-2(1H)-ones provide a mixture of N- and O-alkylated products, derivatives with a bulky substituent at the C8 position, such as 8-methoxy, 8-benzyloxy, or 8-chloro groups, have been shown to undergo exclusive O-alkylation under similar reaction conditions. researchgate.net This suggests that steric hindrance around the nitrogen atom can favor alkylation at the oxygen atom.

The following table presents examples of N-alkylation reactions on the quinolin-2(1H)-one scaffold.

| Substrate | Alkylating Agent | Base/Solvent | Major Product | Ref. |

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | N1-Alkylated | researchgate.net |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | O2-Alkylated (exclusive) | researchgate.net |

| Quinolin-2(1H)-one | Chloroacetone | K₂CO₃/DMF | N1-Alkylated | researchgate.net |

Specific Functionalization at the 5-Position of the Quinolin-2(1H)-one Core

Direct and selective functionalization at the 5-position of the pre-formed quinolin-2(1H)-one core presents a significant challenge in synthetic chemistry. acs.orgnih.gov While C-H functionalization has emerged as a powerful tool for the modification of heterocycles, the regioselectivity is often dictated by the electronic and steric properties of the substrate. acs.orgmdpi.com For quinolines, C-H activation is most commonly observed at the C2 and C8 positions. acs.org

One strategy to achieve functionalization at the 5-position involves the synthesis of a 5-halo-quinolin-2(1H)-one, which can then serve as a versatile intermediate for the introduction of various functional groups through cross-coupling reactions. A scalable synthesis of halo-quinolin-2(1H)-ones has been developed, which can provide access to 5-bromo- or 5-iodo-quinolin-2(1H)-one by starting from the corresponding 3-haloaniline. acs.org These halogenated quinolinones can then be subjected to transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position.

Advanced Synthetic Strategies for this compound Derivatives

In addition to classical methods, a range of advanced synthetic strategies have been developed for the synthesis and functionalization of this compound and its analogues. These modern techniques offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Procedures (e.g., Palladium-Catalyzed Functionalization and Cross-Coupling Reactions)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis and functionalization of heterocyclic compounds, including quinolin-2(1H)-ones. organic-chemistry.org Palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the introduction of a wide range of functional groups onto the quinolinone scaffold.

Palladium-catalyzed C-H activation has been employed for the direct functionalization of the quinoline ring. While C2 and C8 are the most frequently targeted positions, methodologies for functionalization at other positions are continually being developed. acs.orgmdpi.com One-pot processes that combine cross-coupling reactions with C-H functionalization have been reported, using the same palladium precatalyst for both transformations. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, are powerful tools for the functionalization of halo-substituted quinolin-2(1H)-ones. organic-chemistry.orgmasterorganicchemistry.com For instance, a 5-bromo- or 5-iodo-quinolin-2(1H)-one can be coupled with a variety of boronic acids (Suzuki reaction) or alkenes (Heck reaction) to introduce aryl, heteroaryl, or vinyl substituents at the 5-position. organic-chemistry.org Phosphine-free palladium catalysts, such as Pd(quinoline-8-carboxylate)₂, have been developed as low-cost and efficient catalysts for these reactions. organic-chemistry.org

The table below provides an overview of palladium-catalyzed reactions applicable to the synthesis and functionalization of quinolin-2(1H)-ones.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| Heck Reaction | Aryl Bromide | Styrene | Pd(quinoline-8-carboxylate)₂ | Aryl-substituted alkene | organic-chemistry.org |

| Suzuki Reaction | Aryl Bromide | Boronic Acid | Pd(quinoline-8-carboxylate)₂ | Biaryl | organic-chemistry.org |

| C-H Activation/Annulation | N-methoxybenzamide | 2,3-Allenoic acid ester | Palladium catalyst | 3,4-dihydroisoquinolin-1(2H)-one | mdpi.com |

Visible Light Mediated Synthetic Approaches

Visible light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.netmdpi.com This approach has been successfully applied to the synthesis of quinolin-2(1H)-ones.

An efficient and atom-economical method for the synthesis of quinolin-2(1H)-ones involves the visible light-mediated rearrangement of quinoline N-oxides. rsc.org This photocatalytic approach offers a greener alternative to many traditional synthetic methods, often proceeding with low catalyst loading and producing high yields of the desired products without the formation of undesirable byproducts. rsc.org The reaction is typically carried out in the presence of a suitable photocatalyst, which becomes excited upon absorption of visible light and initiates the desired chemical transformation. The synthesis of this compound can be achieved by starting with 5-methylquinoline N-oxide. rsc.org

The following table summarizes the key features of a visible light-mediated synthesis of quinolin-2(1H)-ones.

| Substrate | Catalyst | Light Source | Product | Key Advantages | Ref. |

| Quinoline N-oxide | Photocatalyst (e.g., acridinium (B8443388) salt) | Visible Light (e.g., blue LEDs) | Quinolin-2(1H)-one | Green, high atom economy, mild conditions | rsc.orgrsc.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, without the need for isolation of intermediates. nih.gov MCRs offer several advantages, including reduced reaction times, lower costs, and decreased waste generation.

Several MCRs have been developed for the synthesis of quinoline and quinolin-2(1H)-one derivatives. For example, a one-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been reported using a multicomponent reaction catalyzed by DABCO. researchgate.netresearchgate.net While this example does not directly yield this compound, it demonstrates the potential of MCRs to rapidly generate complex quinoline-containing scaffolds.

The Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid, can be used to synthesize quinoline-4-carboxylic acids. iipseries.org Modifications of classical named reactions, such as the Doebner-von Miller reaction, can also be considered as multicomponent processes, especially when the α,β-unsaturated carbonyl compound is generated in situ. wikipedia.org

The development of novel one-pot tandem processes, such as the sequential Michael addition-cyclization condensation and desulfurization for the synthesis of quinolines, further highlights the utility of one-pot strategies in heterocyclic chemistry. rsc.org

Green Chemistry Approaches in Quinolinone Synthesis

The synthesis of the quinolinone scaffold, the core of this compound, has increasingly benefited from the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. ijpsjournal.com Traditional synthesis methods often rely on harsh conditions, toxic solvents, and produce significant waste. researchgate.net In contrast, modern eco-friendly methodologies aim to create these valuable heterocyclic compounds through more sustainable pathways. ijpsjournal.comresearchgate.net

Key green strategies in quinolinone synthesis include:

Use of Benign Solvents: Water and glycerol (B35011) have been employed as environmentally friendly solvents. researchgate.nettandfonline.com Water, being non-flammable, inexpensive, and naturally occurring, can significantly enhance reaction rates through hydrophobic interactions. tandfonline.com

Eco-Friendly Catalysts: There is a growing emphasis on using inexpensive, non-toxic, and reusable catalysts. tandfonline.com Materials like iron(III) chloride hexahydrate (FeCl₃·6H₂O) and reusable solid acid catalysts such as Nafion NR50 have been successfully used to mediate quinoline synthesis, offering advantages like mild reaction conditions, high yields, and simple workup procedures. tandfonline.comorganic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasound irradiation are prominent energy-efficient techniques. organic-chemistry.orgnih.gov Ultrasound-assisted synthesis, in particular, is noted for enhancing mass transfer and reaction mixture homogenization through cavitation, leading to shorter reaction times, higher yields, and milder conditions. nih.govproquest.comnih.gov These methods align with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. ijpsjournal.comijsrch.com

Table 1: Comparison of Green Synthesis Methodologies for Quinoline/Quinolinone Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Reference(s) |

|---|---|---|---|

| Catalysis in Water | FeCl₃·6H₂O | Inexpensive, non-toxic catalyst; environmentally benign solvent; high yields; short reaction times. | tandfonline.com |

| Solid Acid Catalysis | Nafion NR50 (reusable) | Eco-friendly; atom-economic; operationally simple; high functional group tolerance. | organic-chemistry.org |

| Ultrasound Irradiation | Various catalysts (e.g., SnCl₂) in water | Reduced reaction times; milder conditions; higher yields; energy saving. | nih.govproquest.comnih.gov |

| Microwave Irradiation | Various catalysts | Rapid synthesis; improved yields; potential for solvent-free conditions. | organic-chemistry.orgnih.gov |

Derivatization Strategies for Functionalized this compound Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of functionalized analogues. Derivatization can be achieved through several key strategies, including the formation of Schiff bases, the introduction of other heterocyclic systems, and substitution at various positions on the quinolinone rings.

Preparation of Schiff Bases Bearing Quinoline Moiety

Schiff bases, characterized by the azomethine (-C=N-) group, are commonly synthesized from quinoline derivatives. bepls.com The general preparation involves the condensation of an amino-substituted quinoline with an aldehyde or ketone. bepls.comscirp.org For the this compound core, this process would typically require the prior introduction of an amino group onto the aromatic ring (e.g., at the C6 or C8 position).

The synthesis is often carried out by refluxing the aminoquinoline and the corresponding aldehyde in a solvent like ethanol. bepls.comnih.gov This reaction provides a straightforward method to introduce a wide variety of substituents onto the quinoline scaffold, depending on the structure of the aldehyde used. bepls.comuobaghdad.edu.iq

Table 2: Examples of Schiff Base Synthesis from Amino-Quinolines

| Quinoline Precursor | Aldehyde/Ketone | Resulting Moiety | Reference(s) |

|---|---|---|---|

| Quinolin-7-amine | Aromatic aldehydes | Quinoline-based Schiff Base | bepls.com |

| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | 6-[(2-Hydroxybenzylidene)amino]-2-methylquinolin-4-ol | nih.gov |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | N'-[(E)-(2-nitrophenyl)methylidene]quinoline-3-carbohydrazide | mdpi.com |

| 2-Hydroxy-6-methylquinolin-3-carbaldehyde | 4-Methyl-benzenesulfonohydrazide | N'-[(E)-(2-hydroxy-6-methylquinolin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide | tandfonline.com |

Introduction of Heterocyclic Moieties (e.g., Pyrazoline, Pyrimidine)

Fusing or linking other heterocyclic rings to the quinolinone core is a powerful strategy for creating hybrid molecules. Pyrazoline and pyrimidine (B1678525) moieties are common additions.

Pyrazoline Derivatives: Pyrazolines, which are five-membered nitrogen-containing heterocycles, are typically synthesized from quinoline-based chalcones. researchgate.netdergipark.org.tr The synthesis is a two-step process:

Chalcone (B49325) Formation: An acetyl-substituted quinolinone (e.g., 6-acetyl-5-methylquinolin-2(1H)-one) undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) to form a quinoline-chalcone hybrid. researchgate.net

Cyclization: The resulting chalcone is then reacted with hydrazine (B178648) hydrate, often under reflux in ethanol, to yield the quinoline-pyrazoline hybrid. researchgate.netdergipark.org.tr

Pyrimidine Derivatives: The introduction of a pyrimidine ring can be achieved through multi-component reactions. An efficient, catalyst-free, one-pot procedure involves the microwave irradiation of a three-component mixture of a formyl-quinoline derivative, a primary heterocyclic amine (like 6-aminouracil), and a cyclic 1,3-diketone in a solvent such as DMF. acs.org This approach allows for the creation of diversely substituted dihydropyrido[2,3-d]pyrimidines fused with a quinoline pharmacophore. acs.org Another method involves the microwave-assisted aromatic nucleophilic substitution between a 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one and a chloropyrimidine to yield pyrimidine-quinolone hybrids. nih.gov

Substitution at Aromatic and Pyrido Rings (e.g., at C3, C4, C6, C7, C8 positions)

Functionalization of the this compound nucleus can be achieved by introducing substituents at various positions on both the aromatic (benzene) and pyrido (pyridine) rings.

Substitution at C3 and C4: The C3 position of the quinolinone ring can be functionalized through reactions like the Wittig reaction on a 3-formylquinolin-4(1H)-one precursor to introduce vinyl or related π-conjugated systems. proquest.com The C4 position, often bearing a hydroxyl or chloro group, is also a key site for modification. For instance, 4-chloroquinolines can be used as precursors for further nucleophilic substitutions. proquest.com

Substitution at C6, C7, and C8: The aromatic ring of the quinolinone system is amenable to electrophilic aromatic substitution, with the positions of substitution directed by the existing activating and deactivating groups. The synthesis of aminoquinolines, which serve as precursors for Schiff bases, demonstrates that functional groups can be readily introduced at these positions. bepls.comnih.gov For example, 6-amino-2-methylquinolin-4-ol is a common starting material for derivatization at the C6 position. nih.gov

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

Rearrangement reactions provide sophisticated pathways for skeletal reorganization and the stereoselective construction of new bonds. nih.gov In the context of quinolinone synthesis, sigmatropic rearrangements are particularly noteworthy.

A sigmatropic reaction involves the intramolecular migration of a sigma bond within a π-electron system. wikipedia.orgfiveable.me The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a classic and powerful tool in organic synthesis. wikipedia.orglibretexts.org This reaction can be applied to quinolinone systems to introduce substituents. For example, an O-allylated quinolinone, such as 2-(allyloxy)-5-methylquinoline (the ether of the enol tautomer), can undergo a thermal Claisen rearrangement to produce a C-allylated derivative, 3-allyl-5-methylquinolin-2(1H)-one. This reaction proceeds through a concerted, cyclic transition state and is highly stereospecific, making it valuable for controlling stereochemistry. nih.gov

Other rearrangements, such as the Beckmann rearrangement, can be used to construct the quinolinone ring itself through ring expansion of precursor molecules like oxindoles. nih.govacs.org Another rearrangement specific to the quinoline series involves the conversion of N-acylated-1,2-dihydroquinolines into tertiary carbinols in the presence of organolithium compounds. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Methylquinolin 2 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the quinolinone structure.

The ¹H NMR spectrum of a methylquinolin-2(1H)-one derivative provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the methyl group, the aromatic protons on the benzene (B151609) ring, the vinylic protons on the pyridinone ring, and the N-H proton.

The methyl (–CH₃) protons typically appear as a sharp singlet in the upfield region, generally between δ 2.4 and 2.6 ppm. rsc.org The exact chemical shift is influenced by the methyl group's position on the quinolinone ring. The protons on the heterocyclic ring (H-3 and H-4) and the carbocyclic ring (H-6, H-7, H-8) resonate in the downfield aromatic region (δ 6.5–8.0 ppm) due to the deshielding effect of the aromatic system. rsc.org The N-H proton of the lactam group is often observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding and the acidic nature of the proton. rsc.org

The specific chemical shifts and coupling constants for various methylquinolin-2(1H)-one isomers are presented below, providing a representative view of the expected values for the 5-methyl derivative.

Data compiled from studies on 4-methylquinolin-2(1H)-one, 6-methylquinolin-2(1H)-one, and 8-methylquinolin-2(1H)-one. rsc.org Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in 5-methylquinolin-2(1H)-one gives a distinct signal. The carbonyl carbon (C-2) of the lactam is highly deshielded and appears far downfield, typically in the range of δ 162–165 ppm. rsc.org

The nine aromatic and vinylic carbons of the quinolinone core resonate between δ 115 and 142 ppm. rsc.orgresearchgate.net The specific chemical shifts are influenced by the position of the methyl substituent and the electronic effects within the fused ring system. The methyl carbon is highly shielded and appears in the upfield region of the spectrum, generally between δ 16 and 21 ppm. rsc.org

Data compiled from studies on 4-methylquinolin-2(1H)-one, 6-methylquinolin-2(1H)-one, and 8-methylquinolin-2(1H)-one. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound (C₁₀H₉NO), the molecular weight is approximately 159.19 g/mol .

In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The measured m/z value can be compared to the calculated value to confirm the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₀H₉NO is 160.0757. rsc.org Experimental measurements for isomeric methylquinolin-2(1H)-ones confirm this, with measured values around 160.0762 to 160.0793. rsc.org

Reference data from 8-methylquinolin-2(1H)-one. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The quinolin-2(1H)-one scaffold contains an extended chromophore, leading to characteristic absorption bands. The UV-Vis spectrum is expected to show multiple strong absorption bands in the UV region, primarily arising from π→π* electronic transitions within the aromatic system. Studies on the parent compound, 2-hydroxyquinoline (B72897) (the tautomer of quinolin-2(1H)-one), show absorption maxima at approximately 289 nm and 326 nm. The presence of the methyl group is expected to cause a small bathochromic (red) shift in these absorption bands.

Data based on the tautomer quinolin-2(1H)-one.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared with the theoretically calculated percentages based on the molecular formula to verify the compound's purity and empirical formula. For a pure sample of this compound, the experimental values are expected to be within ±0.4% of the calculated values.

Calculated for the molecular formula C₁₀H₉NO.

Table of Mentioned Compounds

Computational Chemistry and Theoretical Investigations of 5 Methylquinolin 2 1h One Systems

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for predicting the properties of molecular systems. calvin.edu For quinoline (B57606) derivatives, DFT is employed to calculate and analyze various characteristics, from molecular geometry to spectroscopic behavior. nih.govresearchgate.net

Geometrical Optimization and Electronic Structure Analysis

Theoretical geometry optimization of quinoline derivatives is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(2d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For quinolinone systems, these calculations confirm the planarity of the bicyclic core and the specific orientation of substituent groups. The introduction of a methyl group at the C5 position is expected to cause minor steric-induced adjustments in the local geometry compared to the parent quinolin-2(1H)-one molecule. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C2 | 1.37 |

| C2=O11 | 1.23 |

| C4-C5 | 1.42 |

| C5-C6 | 1.37 |

| C10-N1 | 1.39 |

| C2-N1-C10 | 123.5° |

| N1-C2-C3 | 117.0° |

| C4-C5-C10 | 120.1° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap Determination)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. numberanalytics.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.govnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com In quinolinone derivatives, the HOMO is typically distributed over the carbocyclic ring and the nitrogen atom, while the LUMO is often localized on the pyridinone ring, particularly around the C=C-C=O system. For arylated quinolines studied with the B3LYP/6-311+G(2d,p) method, HOMO-LUMO gaps have been calculated, indicating that they are generally hard molecules with high kinetic stability. researchgate.net

Table 2: Calculated FMO Energies and HOMO-LUMO Gap for a Representative Quinoline Derivative (Note: Values are illustrative, based on data for arylated quinolines.) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. numberanalytics.combhu.ac.in These maps illustrate the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. bhu.ac.in

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 5-methylquinolin-2(1H)-one, this region is expected to be concentrated around the carbonyl oxygen atom. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. This is typically found around the hydrogen atom attached to the nitrogen (N-H). bhu.ac.in

Green Regions: Represent neutral or zero potential.

MEP analysis provides crucial insights into molecular interactions and reactivity patterns. numberanalytics.comchemrxiv.org For quinolinone derivatives, the MEP map clearly distinguishes the electron-rich carbonyl group from the electron-poor N-H proton, guiding the understanding of its intermolecular interactions. nih.govresearchgate.net

Global Reactivity Indices Determination

Key global reactivity descriptors include:

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. mdpi.com

Chemical Potential (μ): μ = -(I + A) / 2. This measures the tendency of electrons to escape from a system.

Electrophilicity Index (ω): ω = μ² / 2η. This index quantifies the ability of a molecule to accept electrons. researchgate.net

Calculations on related quinoline systems have shown them to be hard molecules, which is consistent with their aromatic stability. researchgate.net

Table 3: Representative Global Reactivity Descriptors (in eV) (Note: Values are illustrative and derived from the FMO energies in Table 2.)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.35 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.275 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.075 |

| Electrophilicity Index (ω) | μ² / 2η | 3.65 |

Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). DFT calculations are a reliable method for predicting these properties. researchgate.net Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, extended π-conjugation, and a small HOMO-LUMO gap often exhibit large NLO responses. researchgate.netnih.gov

For quinoline derivatives, the presence of the π-conjugated system and donor/acceptor groups can lead to notable NLO properties. mdpi.com Computational studies on similar heterocyclic systems involve calculating the dipole moment (μ), the average polarizability (<α>), and the first-order hyperpolarizability (β₀). researchgate.netrsc.org The results for related arylated quinolines suggest they can be good candidates for NLO materials. researchgate.net

Table 4: Calculated NLO Properties for a Representative Quinoline Derivative (Note: Values are illustrative, based on data for arylated quinolines.) researchgate.net

| Parameter | Value |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (<α>) | 30 x 10-24 esu |

| First Hyperpolarizability (β₀) | 15 x 10-30 esu |

Spectroscopic Parameter Simulation (NMR, IR, UV-Vis)

DFT provides a powerful means to simulate and help interpret experimental spectra. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Theoretical values are then correlated with experimental data to confirm structural assignments. For quinolinones, calculations can predict the characteristic downfield shift of the N-H proton and the chemical shifts of the aromatic and methyl carbons. nih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. mdpi.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. nih.gov For this compound, key predicted vibrations would include the C=O stretching, N-H stretching and bending, C-H stretching of the methyl group, and various aromatic ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating excitation energies and oscillator strengths. mdpi.comnih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. These calculations for quinoline derivatives typically show π→π* and n→π* transitions responsible for the main absorption bands. researchgate.netmdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related quinolin-2(1H)-one derivatives provides significant insights into their potential receptor-ligand interactions.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key parameter derived from molecular docking studies that estimates the strength of the interaction between a ligand and a protein. Studies on various quinoline derivatives have demonstrated a wide range of binding affinities against different biological targets.

For instance, a study on 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents against Lipoate protein B (LipB) from Mycobacterium tuberculosis revealed binding affinities ranging from -3.2 to -18.5 kcal/mol. mdpi.com Two of the most promising compounds in this series exhibited binding affinities of -15.4 and -18.5 kcal/mol, which were stronger than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). mdpi.com This suggests that the quinoline scaffold can be effectively accommodated within the binding site of this enzyme.

Another investigation focusing on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a reported binding affinities between -5.3 and -6.1 kcal/mol. nih.gov These values indicate a moderate binding potential for this class of quinoline compounds with the CB1a protein. nih.gov

Furthermore, in a study of quinolinonyl non-diketo acid derivatives as inhibitors of HIV-1 Ribonuclease H (RNase H), several compounds showed significant inhibitory activity, with IC50 values in the low micromolar range. acs.org The most active compounds in this series had IC50 values of approximately 1.5 µM, indicating potent inhibition. acs.org While IC50 is an experimental value, it is often correlated with the binding affinities predicted by docking studies.

The following table summarizes the binding affinities of some quinoline derivatives against various protein targets, as reported in the literature. It is important to note that these are representative examples of related structures, and the binding affinity of this compound itself would need to be specifically determined.

Table 1: Predicted Binding Affinities of Representative Quinoline Derivatives against Various Protein Targets

| Quinoline Derivative Class | Protein Target | Range of Binding Affinities (kcal/mol) | Notable Findings |

| 2,4-Disubstituted Quinolines | Lipoate protein B (LipB) | -3.2 to -18.5 | Two compounds showed higher affinity than the standard drug isoniazid. mdpi.com |

| 2H-Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | Demonstrates moderate binding potential. nih.gov |

| Quinolinonyl Non-Diketo Acids | HIV-1 Ribonuclease H | Not explicitly stated in docking scores, but correlated with low µM IC50 values. | The most potent compounds had an IC50 of ~1.5 µM. acs.org |

These studies collectively suggest that the quinolin-2(1H)-one scaffold is a versatile platform for designing ligands with tailored binding affinities for a range of protein targets. The specific binding mode and affinity of this compound would be influenced by the position of the methyl group, which can affect steric and electronic interactions within the binding pocket.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues of a protein. This "protein-ligand interaction profile" is crucial for understanding the mechanism of action and for optimizing lead compounds.

HIV Reverse Transcriptase (RT) Binding Site:

The quinoline scaffold is of significant interest in the development of inhibitors for HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. mdpi.com Studies on quinoline-based compounds have revealed potential interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. frontiersin.org For example, molecular modeling of certain quinolone derivatives has shown that they can form key interactions with amino acid residues such as Lys101, Pro236, Tyr181, and Tyr188. escholarship.org The interaction with Lys101 is particularly characteristic of pyridinone-type inhibitors, a class to which quinolinones belong. escholarship.org

In a study of quinolinonyl non-diketo acid derivatives targeting the ribonuclease H (RNase H) domain of HIV-1 RT, docking studies were instrumental in rationalizing the observed inhibitory activity. acs.org These studies helped to propose a binding mode within the RNase H active site, which was further validated by site-directed mutagenesis. acs.org

Topoisomerase I/IIα Binding Site:

Docking studies of indenoisoquinoline derivatives with the topoisomerase I-DNA complex have shown that these ligands can stabilize the complex through specific interactions. semanticscholar.org These interactions can reduce the flexibility of certain protein domains and strengthen the protein-DNA interactions, which is a mechanism for poisoning the enzyme. semanticscholar.org A study on a mutant cell line resistant to a DNA minor groove ligand suggested a complex interplay between the ligand, DNA, and topoisomerase II, where the ligand could induce DNA-protein cross-linking. nih.gov

The table below summarizes the key interacting residues for representative quinoline derivatives with these protein targets.

Table 2: Protein-Ligand Interaction Profiles of Representative Quinoline Derivatives

| Protein Target | Quinoline Derivative Class | Key Interacting Amino Acid Residues | Type of Interactions |

| HIV-1 Reverse Transcriptase (NNIBP) | Quinolone derivatives | Lys101, Pro236, Tyr181, Tyr188 | Hydrogen bonds, hydrophobic interactions |

| HIV-1 Ribonuclease H | Quinolinonyl non-diketo acids | Within the RNase H active site | Not specified in detail in the provided search results |

| Topoisomerase I | Indenoisoquinolines | Asn722 | Direct interaction leading to conformational stabilization |

These findings underscore the potential of the quinolin-2(1H)-one scaffold to interact with key biological targets like HIV-1 RT and topoisomerases. The specific interactions of this compound would depend on its precise fit and orientation within the respective binding sites.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. wavefun.com These calculations provide fundamental insights into the relationship between a molecule's structure and its intrinsic properties.

While specific quantum chemical studies on this compound are scarce in the literature, a study on the closely related compound, 1-methyl-2(1H)-quinolinone (MeQone), offers valuable information. researchgate.net This study combined fluorescence spectroscopy with quantum chemical calculations to investigate the vibronic structure of MeQone in its ground and first electronic excited states. researchgate.net

The calculations can predict various molecular properties, including:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Vibrational Frequencies: Corresponding to the normal modes of vibration, which can be compared with experimental infrared (IR) and Raman spectra.

Electronic Transitions: The energies and oscillator strengths of electronic excitations, which relate to the UV-Visible absorption spectrum.

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic properties.

The study on MeQone provided a detailed analysis of its vibronically resolved fluorescence excitation spectrum, which was interpreted with the aid of these quantum chemical calculations. researchgate.net Such computational approaches are invaluable for elucidating the fundamental photophysical properties of the quinolinone system.

The following table presents a hypothetical summary of the types of data that can be obtained from quantum chemical calculations for a molecule like this compound, based on studies of similar compounds.

Table 3: Representative Data from Quantum Chemical Calculations for Quinolinone Systems

| Calculated Property | Description | Potential Significance |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for calculating other energetic properties. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and the energy of the first electronic transition. |

| Vibrational Frequencies | The frequencies of the fundamental modes of molecular vibration. | Allows for the assignment of experimental IR and Raman spectra. |

| Electronic Transition Energies | The energies required to excite electrons to higher energy states. | Correlates with the absorption bands in the UV-Vis spectrum. |

These computational investigations are fundamental to building a comprehensive understanding of the structure-property relationships of this compound and its derivatives, which in turn can inform their application in various scientific and technological fields.

Biological Activity Profiling and Mechanistic Insights of 5 Methylquinolin 2 1h One Derivatives in Vitro Studies

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

Quinolinone derivatives have been extensively evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines.

Numerous studies have demonstrated the cytotoxic effects of quinolinone derivatives against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, a series of new hybrid 2-Quinolinone derivatives showed potent anticancer activity against the MCF-7 cell line, with some compounds exhibiting efficacy comparable to the reference drug Doxorubicin. researchgate.net Cell cycle analysis of the most potent compounds revealed an arrest at the S and G2/M phases, inducing apoptosis at the pre-G1 phase. researchgate.net Similarly, other research has shown that certain quinoline (B57606) derivatives can inhibit the growth of MCF-7 cells, with some compounds inducing approximately 95% inhibition. nih.gov Halogenated 2H-quinolinone derivatives have also revealed good cytotoxicity and selectivity toward MCF-7 cancer cells relative to normal cells. nih.gov

Against the MDA-MB-231 cell line, synthetic β-nitrostyrene derivatives have shown inhibitory activity with an IC50 value of 1.82 ± 0.05 μg/mL. nih.gov Other studies on benzo[f]quinoline (B1222042) derivatives identified a quaternary salt that displayed remarkable cytotoxic efficiency against MDA-MB-468 breast cancer cells. mdpi.com The mechanism for some derivatives involves the induction of apoptosis through the upregulation of Bectin-1 and autophagy-related 5 (ATG5). nih.gov

| Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |

| Hybrid 2-Quinolinone | MCF-7 | Comparable to Doxorubicin | researchgate.net |

| Quinoas-HP / Qs-HI | MCF-7 | Moderate cytotoxicity | researchgate.net |

| Isoquinoline (B145761) Derivative (4l) | MCF-7 | ~95% growth inhibition | nih.gov |

| 8-[(2H-tetrazol-5-yl)methoxy]quinoline | MCF-7 | Significant inhibition | nih.gov |

| 3-(heteroaryl)quinolin-2(1H)-one (3a-e) | MDA-MB-231 | GI50 ranging 28-48 µM | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 μg/mL | nih.gov |

| Benzo[f]quinoline quaternary salt (3d) | MDA-MB-468 | Remarkable cytotoxicity | mdpi.com |

The A549 human lung carcinoma cell line has been a common target for evaluating the antiproliferative potential of quinolinone derivatives. Several novel 4-(aminomethyl)quinolin-2(1H)-one derivatives were synthesized and tested against the A549 cell line, with one compound, 7e, being the most potent in the series. researchgate.net Another study involving tetrahydroquinolinone derivatives identified compound 4a, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, as exhibiting potent cytotoxicity toward A549 cells. nih.gov This compound was found to inhibit colony formation and proliferation by inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov

Furthermore, poly-functionalised dihydropyridine (B1217469) quinoline compounds have demonstrated dose-dependent toxicity against A549 cells. dut.ac.za Some pyrazole (B372694) derivatives have also been shown to be effective in inhibiting the growth of human lung adenocarcinoma cells. nih.gov In studies on 2-furanylvinylquinoline derivatives, one compound was found to have low cytotoxicity but inhibited cell migration and invasion in H1299 lung cancer cells, suggesting a potential role in preventing metastasis. daneshyari.com

| Derivative Type | Cell Line | Activity (IC50/EC50) | Reference |

| 4-(aminomethyl)quinolin-2(1H)-one (7e) | A549 | Most potent of its series | researchgate.net |

| Tetrahydroquinolinone (4a) | A549 | Potent cytotoxicity | nih.gov |

| Poly-functionalised dihydropyridine quinoline (A8) | A549 | High toxicity at 125-500 µM | dut.ac.za |

| Pyrazole derivative (2) | A549 | EC50 = 220.20 µM | nih.gov |

| Quinazolinone derivative (5k) | A549 | Good activity | nih.gov |

Derivatives of 5-methylquinolin-2(1H)-one have shown significant antiproliferative effects on colon cancer cell lines, particularly HCT 116. A novel pyrimido[4,5-b]quinoline derivative demonstrated antiproliferative effects in HCT116 cells after 72 hours of treatment. ucsf.edu Another study reported that a quinoline derivative, CQAH, induced substantial apoptotic effects in both HCT116 and LoVo human colon cancer cell lines. nih.govscispace.comresearchgate.net The mechanism involved the induction of caspase-3 and PARP cleavage and was found to be dependent on c-Jun N-terminal kinase (JNK) signaling. nih.govscispace.comresearchgate.net

Additionally, certain carboxamide-appended quinoline moieties revealed promising cytotoxicity against HCT-116 cells, with compound 4c being more potent than the reference drug 5-FU. researchgate.net A quinolone acylated arabinose hydrazone derivative also showed good anticancer activity against the HCT-116 cell line with an IC50 of 23.5 µg/mL. ekb.eg

| Derivative Type | Cell Line | Activity (IC50) | Reference |

| Pyrimido[4,5-b]quinoline (11) | HCT 116 | Antiproliferative effects | ucsf.edu |

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT 116 | Induces apoptosis | nih.govscispace.comresearchgate.net |

| Carboxamide appended quinoline (4c) | HCT 116 | 7.15 ± 0.35 μM | researchgate.net |

| Quinolone acylated arabinose hydrazone (8) | HCT 116 | 23.5 µg/mL | ekb.eg |

| Tetrahydroquinolinone (4a) | HCT 116 | Potent cytotoxicity | nih.gov |

A key goal in cancer therapy is the development of agents that selectively target cancer cells while sparing normal cells. Certain quinoline derivatives have demonstrated such selectivity. For example, a series of isoquinoline derivatives were found to inhibit cancerous cell lines selectively, with none of the derivatives exhibiting cytotoxic effects towards a normal baby hamster kidney cell line (BHK-21). nih.gov Specifically, derivatives 4p and 4l induced approximately 95% and 97% growth inhibition in MCF-7 (breast) and K-562 (bone marrow) cancer cells, respectively. nih.gov

Substituted 2-arylquinoline derivatives also displayed compelling selective anticancer properties. rsc.org These compounds were significantly more active against prostate (PC3) and cervical (HeLa) cancer cell lines than against breast cancer lines (MCF-7, SKBR-3) and showed low unspecific cytotoxicity against normal human dermis fibroblasts. rsc.org Similarly, some benzo[f]quinoline derivatives showed highly selective activity, with one compound being particularly effective against leukemia cells while another was non-selective. mdpi.com This highlights the potential for modifying the quinoline scaffold to achieve targeted anticancer activity.

The anticancer effects of quinolinone derivatives are attributed to several in vitro mechanisms of action.

Inhibition of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Certain 2-furanylvinylquinoline derivatives have been shown to inhibit the migration and invasion of H1299 lung cancer cells in a concentration-dependent manner. daneshyari.com This effect was linked to the downregulation of factors associated with cellular migration, such as β-catenin, Bcl-2, and COX-2, and the inhibition of Akt and ERK phosphorylation. daneshyari.com Inhibition of cell surface Hsp90α with specific inhibitors can also block cell motility and invasion. nih.gov

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology and are validated targets for cancer chemotherapy. mdpi.com Certain indeno[1,2-c]isoquinolin-5,11-dione derivatives, which are structurally related to quinolinones, have been identified as potent human topoisomerase II inhibitors. nih.gov These compounds interact strongly with DNA, and their inhibitory activity is influenced by the placement of side chains on the molecular structure. nih.gov Some inhibitors act as "poisons," stabilizing the topoisomerase-DNA complex and leading to toxic DNA strand breaks, while others prevent the enzyme from binding to or cleaving DNA. mdpi.comnih.gov

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.govmdpi.com Inhibiting Hsp90 is a promising cancer treatment strategy. nih.govnih.gov A series of 3-(heteroaryl)quinolin-2(1H)-one derivatives were designed as potential Hsp90 inhibitors, with several compounds displaying significant ability to inhibit the growth of prostate (PC-3) cancer cells. nih.gov These inhibitors can function by binding to different domains of the Hsp90 protein, such as the N-terminal or C-terminal domain, disrupting its function and leading to the degradation of its client proteins. nih.govrsc.orgresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, this compound and its analogs have been investigated for their antimicrobial potential. A series of 3-phenyl-1-methylquinolin-2(1H)-one derivatives yielded compounds with high antimicrobial activity, suggesting the promise of this chemical series for further research. researchgate.net

Studies on quinoline-2-one derivatives have demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from one study exhibited potent activity with MIC concentrations of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov This compound also showed a substantial ability to inhibit biofilm formation in a dose-dependent manner. nih.gov Other research has synthesized 2(1H)-quinolinone tethered 1,3,5-triazine (B166579) derivatives and screened them against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). icm.edu.pl Similarly, quinazolinone derivatives have shown activity against E. coli, P. aeruginosa, A. niger, and C. albicans. biomedpharmajournal.org However, in one study, a quinolone acylated arabinose hydrazone derivative, while active against bacteria, exhibited no antifungal activity against Candida albicans. ekb.eg

| Derivative Type | Organism(s) | Activity | Reference |

| 3-Phenyl-1-methylquinolin-2(1H)-one | Various bacteria & fungi | High antimicrobial activity | researchgate.net |

| Quinoline-2-one (6c) | MRSA, VRE | MIC = 0.75 µg/mL | nih.gov |

| Quinoline-2-one (6c) | MRSE | MIC = 2.50 µg/mL | nih.gov |

| 2(1H)-quinolinone tethered 1,3,5-triazine | B. subtilis, S. aureus, P. vulgaris, P. aeruginosa, A. niger, C. albicans | Active vs standard drugs | icm.edu.pl |

| Quinazolinone (A-2) | E. coli | Excellent activity | biomedpharmajournal.org |

| Quinazolinone (A-3) | A. niger | Excellent activity | biomedpharmajournal.org |

| Quinolone acylated arabinose hydrazone (8) | S. aureus, E. coli | Good antibacterial activity | ekb.eg |

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative, drug-resistant strains like MRSA, VRE, NDM-1 E. coli)

Derivatives of the quinolin-2-one core have demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov A study focused on quinoline-2-one derivatives revealed potent activity against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Notably, certain compounds within this class exhibited promising minimum inhibitory concentrations (MICs). For instance, compound 6c showed strong antibacterial action with MIC values of 0.75 μg/mL against both MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov These findings highlight the potential of these derivatives as a new class of antibiotics to combat drug-resistant Gram-positive infections. nih.gov The antibacterial efficacy of these compounds is further underscored by their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.gov Compound 6c , for example, demonstrated a significant, dose-dependent reduction in biofilm formation in the MRSA ACL51 strain. nih.gov

While extensive research has been conducted on Gram-positive bacteria, information regarding the activity of this compound derivatives against drug-resistant Gram-negative strains like NDM-1 E. coli is less prevalent in the reviewed literature. However, some quinoline derivatives have shown broad-spectrum activity. For example, a derivative of ciprofloxacin, compound 1 , displayed an MIC of 8 µg/mL against the MRSA strain ATCC33591. nih.gov Another series of indolo[2,3-b]quinolines also showed potent anti-MRSA activity. nih.govduke.edu

Table 1: Antibacterial Activity of Selected Quinolin-2-one Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6c | MRSA | 0.75 | nih.gov |

| 6c | VRE | 0.75 | nih.gov |

| 6c | MRSE | 2.50 | nih.gov |

| 1 | MRSA (ATCC33591) | 8 | nih.gov |

| 9 | MRSA (ATCC33591) | 2 | nih.govduke.edu |

| 9 | MRSA (R3545) | 1 | duke.edu |

| 9 | MRSA (R3889) | 1 | duke.edu |

| 9 | MRSA (R3890) | 1 | duke.edu |

| 32 | MRSA | 0.5 | nih.gov |

Antifungal Spectrum (e.g., Anti-Candida, Anti-Dermatophytic)

Quinoline derivatives have also been investigated for their antifungal properties, demonstrating activity against both yeasts and dermatophytes. nih.gov In a study evaluating a series of quinoline derivatives, distinct antifungal profiles were observed. nih.gov Some compounds displayed selective action against Candida species, while others were more effective against dermatophytic fungi. nih.gov

For example, compounds 2 and 3 were active against Candida with geometric mean MICs of 50 μg/mL and 47.19 μg/mL, respectively. nih.gov In contrast, compound 5 exhibited potent anti-dermatophytic activity with a geometric mean MIC of 19.14 μg/mL against various dermatophyte strains. nih.gov This selectivity suggests that structural modifications to the quinoline scaffold can be tailored to target specific fungal pathogens. nih.gov Furthermore, the combination of quinoline-chalcone derivatives with fluconazole (B54011) has shown synergistic effects against fluconazole-resistant Candida albicans, suggesting a potential strategy to overcome antifungal drug resistance. nih.gov The mechanism of action for some 8-hydroxyquinoline (B1678124) derivatives appears to involve disruption of the fungal cell wall. sigmaaldrich.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Group | Geometric Mean MIC (μg/mL) | Reference |

|---|---|---|---|

| 2 | Candida spp. | 50 | nih.gov |

| 3 | Candida spp. | 47.19 | nih.gov |

| 5 | Dermatophytes | 19.14 | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

The quinoline core is a key pharmacophore in several antitubercular drugs, and derivatives of this compound continue to be explored for their potential against Mycobacterium tuberculosis. nih.govkoreascience.kr Numerous studies have demonstrated the in vitro efficacy of these compounds against the H37Rv strain of M. tuberculosis. nih.govkoreascience.krresearchgate.netwjpr.net

Hydrazide-hydrazone derivatives of quinoline have shown particularly encouraging results, with some compounds exhibiting MICs as low as 1.2 µg/mL in the Alamar-Blue susceptibility test. researchgate.net Similarly, a series of pyrazolo[3,4-b]quinoline-5-ones demonstrated very significant activity, with six derivatives inhibiting M. tuberculosis growth at a concentration of 1.6 µg/mL, which was more potent than the standard drug pyrazinamide. nih.gov The antitubercular activity of these compounds is often attributed to their ability to inhibit key mycobacterial enzymes. wjpr.net For example, some quinoline amide derivatives have been shown to be effective inhibitors of M. tuberculosis ligase enzyme. wjpr.net

Table 3: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv

| Compound Class/Derivative | MIC (μg/mL) | Reference |

|---|---|---|

| Hydrazide-hydrazones | 1.2 | researchgate.net |

| Pyrazolo[3,4-b]quinoline-5-ones (P1-6) | 1.6 | nih.gov |

| Tri-substituted imidazoles containing quinoline (3i) | - (Highest activity) | koreascience.kr |

| Indolizine derivative 4 | 4 | nih.gov |

Antiviral Activities (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibition)

Quinolin-2-one derivatives have been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govresearchgate.net These compounds act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA. nih.gov

Several synthesized quinolin-2-one analogues have demonstrated potent in vitro activity against HIV-1 RT. For instance, compounds 4a2 and 4d2 exhibited IC50 values of 0.21 μM and 0.15 μM, respectively. nih.gov Molecular docking studies have indicated that these compounds interact with key residues in the allosteric pocket of the RT enzyme, similar to the established NNRTI efavirenz. nih.gov The development of novel NNRTIs is crucial to overcome the challenge of drug resistance, and the quinolin-2-one scaffold provides a valuable template for the design of new antiviral agents. researchgate.netchemrxiv.org

Table 4: Inhibitory Activity of Selected Quinolin-2-one Derivatives against HIV-1 Reverse Transcriptase

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 4a2 | 0.21 | nih.gov |

| 4d2 | 0.15 | nih.gov |

| 3 (Quinolin-2-one alkaloid) | 8 | nih.gov |

Cardiotonic Activity and Phosphodiesterase (PDE3) Inhibition in Isolated Atria Models

Certain derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated for their potential as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3). consensus.app PDE3 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiac muscle cells that regulates contractility. cvpharmacology.com By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropic effect). consensus.appcvpharmacology.com

In studies using isolated rat atria, a series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs were evaluated for their cardiotonic effects. consensus.app Among these, compound 4j demonstrated a favorable pharmacological profile, selectively increasing the force of contraction (165% change over control) more than the heart rate (115% change over control) at a concentration of 100 μM. consensus.app This compound also showed potent PDE3 inhibitory activity with an IC50 of 0.20 μM. consensus.app The selective inhibition of PDE3 is a key characteristic of these agents, as it can improve cardiac function in conditions like congestive heart failure. duke.educonsensus.app

Table 5: Cardiotonic and PDE3 Inhibitory Activity of Compound 4j

| Parameter | Value | Reference |

|---|---|---|

| Increase in Force of Contraction (at 100 µM) | 165 ± 4% | consensus.app |

| Increase in Frequency Rate (at 100 µM) | 115 ± 7% | consensus.app |

| PDE3 IC50 | 0.20 µM | consensus.app |

Antioxidant Potential and Radical Scavenging Mechanisms

Quinoline derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netmdpi.comresearchgate.net The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsapub.org

The mechanism of radical scavenging can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The presence of hydroxyl and methyl groups on the quinoline ring can significantly influence the antioxidant capacity. mdpi.com For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, such as compounds 3g and 3h , have shown promising antioxidant activity at a concentration of 10 µM, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, comparable to the standard antioxidant Trolox (77.6%). mdpi.com Similarly, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have demonstrated significant radical scavenging activity, with one compound exhibiting 92.96% inhibition in the DPPH assay. researchgate.net

Table 6: Antioxidant Activity of Selected Quinoline Derivatives

| Compound | Assay | Activity (% Scavenging) | Reference |

|---|---|---|---|

| 3g | DPPH | 70.6% at 10 µM | mdpi.com |

| 3h | DPPH | 73.5% at 10 µM | mdpi.com |

| 1g (2-chloroquinoline-3-carbaldehyde) | DPPH | 92.96% | researchgate.net |

Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., P-glycoprotein Inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govrsc.orgnih.gov P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov Quinoline derivatives have emerged as potent inhibitors of P-gp, offering a strategy to reverse MDR. nih.govrsc.org

Tetrahydroquinolinone analogs have been designed as MDR reversal agents. rsc.org In flow cytometric assays using P-gp overexpressing cell lines, several of these compounds significantly increased the intracellular accumulation of the P-gp substrate rhodamine 123, indicating inhibition of the efflux pump. rsc.org One novel quinoline-based compound, 160a , was identified as a P-gp inhibitor through molecular docking analysis and subsequently confirmed to reverse MDR in doxorubicin-resistant cancer cell lines. nih.gov The inhibition of P-gp by these derivatives can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. nih.govresearchgate.net Furthermore, some 5-oxo-hexahydroquinoline derivatives have shown the ability to inhibit not only P-gp but also other important MDR transporters like MRP1 and BCRP. sigmaaldrich.com

Table 7: P-glycoprotein Inhibitory Activity of Selected Quinoline Derivatives

| Compound/Class | Effect | Cell Line | Reference |

|---|---|---|---|

| 160a | Reverses MDR by inhibiting P-gp | DOX-resistant cell lines | nih.gov |

| Tetrahydroquinolinone analogs | Increased rhodamine 123 accumulation | P-gp over-expressing MES-SA/DX5 cells | rsc.org |

| 5-oxo-hexahydroquinoline derivatives | Inhibition of P-gp, MRP1, and BCRP | P-gp, MRP1, and BCRP-overexpressing cell lines | sigmaaldrich.com |

Structure Activity Relationships Sar of 5 Methylquinolin 2 1h One Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological profile of 5-methylquinolin-2(1H)-one derivatives can be significantly altered by introducing or modifying substituents on the heterocyclic and benzene (B151609) rings. Research has shown that these compounds can act as inhibitors for diverse protein targets, including cyclin-dependent kinase 5 (CDK5) and the Glioma-associated oncogene homolog 1 (GLI1). researchgate.netnih.gov The goal of SAR studies in this context is to establish a clear correlation between specific structural changes and the resulting effects on biological activity.

For instance, in the development of CDK5 inhibitors, substitutions at various positions on the quinolinone ring were found to be critical for potency. researchgate.net Similarly, for derivatives designed as GLI1 inhibitors, the presence or absence of substituents at key positions, along with the nature of those substituents, determined the compound's antiproliferative activity and its ability to reduce GLI1 protein levels. nih.gov The selectivity of these compounds for their intended target over other related proteins is also a key consideration, which can be fine-tuned by strategic structural modifications. The heterocyclic nitrogen-containing skeleton is fundamental for biological activity, but the specific properties can be selected and improved by changing the nature and position of substituents around this core structure.

**6.2. Impact of Substituents at Specific Positions

The precise placement of functional groups on the this compound nucleus has a profound impact on the molecule's interaction with its biological target. The following sections detail the observed effects of substitutions at various positions.

Alkylation at the N1 position of the quinolin-2(1H)-one ring is a common strategy to introduce structural diversity. However, this reaction often competes with O-alkylation at the C2-position. Studies have shown that the regioselectivity of this reaction is largely controlled by steric effects rather than electronic effects. researchgate.net When the quinolinone ring has bulky substituents, particularly at the C8 position, the reaction favors the formation of O-alkylated products. In contrast, substitutions at the C6 and C7 positions typically yield a mixture of both N1- and O2-alkylated products, with the N1-substituted derivative being the major product. researchgate.net